Carbamic acid, (2-chloroethylidene)di-, diethyl ester
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Overview
Description
N,N’-(2-Chloroethylidene)biscarbamic acid diethyl ester: is a chemical compound with the molecular formula C8H16N2O4 and a molecular weight of 204.2236 g/mol . It is also known by other names such as Carbamic acid, ethylidenebis-, diethyl ester and Ethylidene diurethane
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(2-Chloroethylidene)biscarbamic acid diethyl ester typically involves the reaction of ethyl chloroformate with ethylenediamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of N,N’-(2-Chloroethylidene)biscarbamic acid diethyl ester may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions: N,N’-(2-Chloroethylidene)biscarbamic acid diethyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: N,N’-(2-Chloroethylidene)biscarbamic acid diethyl ester is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the effects of carbamates on enzyme activity and cellular processes.
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which N,N’-(2-Chloroethylidene)biscarbamic acid diethyl ester exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
- Carbamic acid, ethylidenedi-, diethyl ester
- Ethylidene diurethane
- Diethyl ethylenedicarbamate
Comparison: N,N’-(2-Chloroethylidene)biscarbamic acid diethyl ester is unique due to the presence of the chloro group, which imparts specific reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
5336-13-0 |
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Molecular Formula |
C8H15ClN2O4 |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
ethyl N-[2-chloro-1-(ethoxycarbonylamino)ethyl]carbamate |
InChI |
InChI=1S/C8H15ClN2O4/c1-3-14-7(12)10-6(5-9)11-8(13)15-4-2/h6H,3-5H2,1-2H3,(H,10,12)(H,11,13) |
InChI Key |
OLRNDYNRSCMVDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(CCl)NC(=O)OCC |
Origin of Product |
United States |
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